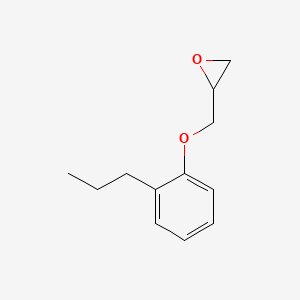

2-Propylphenylglycidyl ether

Vue d'ensemble

Description

2-Propylphenylglycidyl ether is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Epoxy Resin Systems

One of the primary applications of 2-Propylphenylglycidyl ether is in the formulation of epoxy resins. It serves as a viscosity-reducing agent, allowing for better processing and application of the resin. The addition of this glycidyl ether can significantly influence the mechanical properties and microstructure of the cured epoxy, making it suitable for coatings, adhesives, and sealants used in various industries such as automotive, aerospace, and construction .

| Property | Effect of this compound |

|---|---|

| Viscosity | Reduces viscosity for easier application |

| Mechanical Strength | Enhances tensile strength and flexibility |

| Curing Time | Can modify curing kinetics |

Polymerization Processes

This compound can be polymerized to form high molecular weight polymers. This process often involves catalysts such as zinc isopropoxide or aluminum trialkyls, which facilitate the formation of linear polymer chains. The resulting polymers have potential applications in coatings and films due to their improved mechanical properties compared to their monomeric forms .

Pharmaceutical Applications

The reactivity of this compound allows it to be explored as a potential intermediate in pharmaceutical synthesis. Its ability to react with various nucleophiles could facilitate the development of new drug compounds or delivery systems .

Case Study 1: Epoxy Resin Modification

A study focused on modifying epoxy resin formulations with various glycidyl ethers, including this compound, demonstrated significant improvements in mechanical properties such as impact resistance and tensile strength. The research highlighted how varying the concentration of the glycidyl ether affected the curing process and final properties of the resin .

Case Study 2: Polymerization Catalysis

In a controlled laboratory setting, researchers investigated the polymerization of phenolic glycidyl ethers using different catalyst systems. The results showed that using a combination of zinc chloride and zinc isopropoxide resulted in higher molecular weight polymers with desirable thermal properties compared to those produced with traditional catalysts .

Safety Considerations

While exploring the applications of this compound, it is crucial to consider its safety profile. Glycidyl ethers are known to pose health risks including skin irritation and potential carcinogenic effects. Proper handling procedures must be established to mitigate exposure risks during manufacturing and application processes .

Propriétés

Formule moléculaire |

C12H16O2 |

|---|---|

Poids moléculaire |

192.25 g/mol |

Nom IUPAC |

2-[(2-propylphenoxy)methyl]oxirane |

InChI |

InChI=1S/C12H16O2/c1-2-5-10-6-3-4-7-12(10)14-9-11-8-13-11/h3-4,6-7,11H,2,5,8-9H2,1H3 |

Clé InChI |

TWFDUASEWSCMRO-UHFFFAOYSA-N |

SMILES canonique |

CCCC1=CC=CC=C1OCC2CO2 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.